molecular formula C27H32N2O4S B5050681 Ethyl 2-(adamantane-1-amido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate

Ethyl 2-(adamantane-1-amido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate

Cat. No.: B5050681
M. Wt: 480.6 g/mol
InChI Key: CWGXXDMNQFMLEB-UHFFFAOYSA-N
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Description

Ethyl 2-(adamantane-1-amido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate is a thiophene-based derivative featuring an adamantane moiety, a methyl group at position 4, and a 2-methylphenyl carbamoyl substituent at position 4. This compound belongs to a broader class of acylated thiophene carboxylates, which are frequently explored for their bioactive properties .

Properties

IUPAC Name

ethyl 2-(adamantane-1-carbonylamino)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O4S/c1-4-33-25(31)21-16(3)22(23(30)28-20-8-6-5-7-15(20)2)34-24(21)29-26(32)27-12-17-9-18(13-27)11-19(10-17)14-27/h5-8,17-19H,4,9-14H2,1-3H3,(H,28,30)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGXXDMNQFMLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(adamantane-1-amido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate typically involves multiple stepsThe Gewald reaction is often used to synthesize the thiophene core . The adamantane group can be introduced through a reaction with adamantane-1-carboxylic acid, while the carbamoyl group is added using appropriate carbamoylating agents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(adamantane-1-amido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbamoyl group can produce amines .

Scientific Research Applications

Ethyl 2-(adamantane-1-amido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare this compound with structurally analogous derivatives (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents
Ethyl 2-(adamantane-1-amido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate (Target) C₂₆H₃₂N₂O₄S 468.07* ~5.5† Adamantane-1-amido (C₁₀H₁₅CONH-), 2-methylphenyl carbamoyl
Ethyl 2-(4-fluorobenzamido)-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate C₂₃H₂₁FN₂O₄S 440.49 4.27 4-Fluorobenzamido (C₆H₄FCONH-), 2-methylphenyl carbamoyl
Ethyl 4-methyl-5-(morpholine-4-carbonyl)-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxylate C₂₀H₂₀N₄O₇S 460.07 Not reported Morpholine-4-carbonyl (C₅H₈NO₂CO-), 4-nitrobenzamido (C₆H₃N₂O₂CONH-)

*Calculated based on structural analysis; †Estimated via substituent contributions (adamantane increases logP vs. fluorobenzamido).

Key Findings:

Molecular Weight and Lipophilicity: The target compound has the highest molecular weight (468.07 g/mol) due to the bulky adamantane group. The morpholine-containing derivative likely has intermediate logP due to the polar morpholine group, though exact data are unavailable.

Morpholine-4-carbonyl: Introduces polarity, which could improve solubility but reduce blood-brain barrier penetration .

Synthetic Pathways: The target compound can be synthesized via acylation of a thiophene-3-carboxylate precursor with adamantane-1-carbonyl chloride, analogous to methods described for fluorobenzamido and morpholine derivatives . highlights the use of butyl chloroformate for amino group acylation, a strategy adaptable to adamantane incorporation .

Research Implications:

  • Fluorinated analogs (e.g., ) offer insights into electronic effects, while morpholine derivatives (e.g., ) exemplify solubility-tuning strategies.

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